molecular formula C13H11NO3S B2833970 Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate CAS No. 51925-43-0

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate

Cat. No.: B2833970
CAS No.: 51925-43-0
M. Wt: 261.3
InChI Key: ULTIVBXKOSGFSO-UHFFFAOYSA-N
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Description

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate (CAS: ZINC1399180, AKOS005101499) is a quinoline-based derivative featuring a sulfanylacetate ester moiety and a formyl substituent at the 3-position of the quinoline ring . The presence of the formyl group enhances reactivity, enabling further functionalization via nucleophilic addition or condensation reactions.

Properties

IUPAC Name

methyl 2-(3-formylquinolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTIVBXKOSGFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate typically involves the reaction of 3-formylquinoline with methyl thioglycolate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Condensation Reactions of the Formyl Group

The 3-formyl substituent on the quinoline ring enables classic aldehyde-driven transformations:

Schiff Base Formation

Reaction with primary amines (e.g., anilines, hydrazines) yields Schiff bases. For example:

  • Condensation with substituted anilines in acetone generates 1-(2-sulfanylacetate-quinolin-3-yl)-N-(aryl)methanimines .

  • Hydrazine hydrate forms 2-chloro-3-(hydrazonomethyl)quinoline analogs, which further react with aldehydes (e.g., 2-naphthaldehyde) to produce hydrazone-linked derivatives .

Knoevenagel Condensation

The formyl group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, methyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction is catalyzed by bases like piperidine or proline .

Reduction of the Formyl Group

The aldehyde can be selectively reduced to a hydroxymethyl or methyl group:

  • Sodium borohydride (NaBH4) in methanol reduces the formyl group to a primary alcohol .

  • Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) further reduces the alcohol to a methyl group, though competing ester reduction may occur .

Reactivity of the Sulfanyl Acetate Moiety

The sulfide and ester functionalities enable distinct transformations:

Ester Hydrolysis

  • Acidic or basic hydrolysis converts the methyl ester to a carboxylic acid. For example, refluxing with aqueous HCl or NaOH yields 2-[(3-formyl-2-quinolinyl)sulfanyl]acetic acid .

Sulfide Oxidation

  • Hydrogen peroxide (H2O2) oxidizes the sulfide to sulfoxide or sulfone derivatives, depending on reaction conditions .

Nucleophilic Substitution

The sulfide may act as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions. For instance, reaction with morpholine in dimethylaminopyridine (DMAP) replaces the sulfide with morpholino groups .

Cyclization and Heterocycle Formation

The formyl group facilitates intramolecular cyclizations:

  • Reaction with formamide and formic acid in ethanol forms pyrrolo[3,4-b]quinolinones via imine intermediates .

  • Condensation with phenylhydrazine followed by cyclization in nitrobenzene yields pyrazolo[3,4-b]quinolines .

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

  • With malononitrile and 4-hydroxycoumarin under proline catalysis, it forms pyrano[3,2-c]chromenones via Knoevenagel adducts and cyclization .

  • Reaction with azides and alkynes in copper-catalyzed click chemistry generates triazole-linked hybrids, though direct examples require azide-functionalized intermediates .

Key Research Findings

  • The formyl group’s electrophilicity drives condensations, while the sulfide enables modular substitutions .

  • Microwave irradiation enhances reaction efficiency for cyclizations and substitutions (e.g., 70–98% yields for esterifications) .

  • Proline catalysis in MCRs improves stereoselectivity and reduces reaction times .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds related to methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate exhibit significant antimicrobial properties. For instance, derivatives of quinoline structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anti-inflammatory and Analgesic Properties
In studies involving bioactive compounds isolated from plant species, similar quinoline derivatives demonstrated notable anti-inflammatory effects. The mechanisms involve inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways. These findings suggest that this compound could be explored further for therapeutic applications in treating inflammatory diseases .

Organic Synthesis Applications

Synthesis of Heterocycles
The compound is utilized as a precursor in the synthesis of various heterocyclic compounds, particularly quinolines. The presence of the sulfanyl group enhances reactivity, allowing for diverse synthetic pathways. Techniques such as the Sonogashira coupling reaction have been employed to create more complex molecular frameworks, which are essential in developing novel materials and pharmaceuticals .

Building Block for Drug Development
this compound serves as a versatile building block in drug design. Its ability to undergo various functional group transformations makes it suitable for generating libraries of compounds that can be screened for biological activity. This approach is particularly relevant in the discovery of new drugs targeting specific diseases .

Phytochemistry Applications

Isolation from Natural Sources
Recent studies have focused on isolating bioactive phytochemicals from plant species that contain similar structural motifs to this compound. These investigations reveal promising biological activities, including antimicrobial and anti-inflammatory effects, suggesting that such compounds may contribute to the medicinal properties of traditional herbal remedies .

Case Studies and Research Findings

Study/Source Findings Applications
PMC9078675Demonstrated significant antibacterial activity against E. coli and S. aureusPotential antibiotic development
PMC11652197Isolated compounds with anti-inflammatory effectsDrug development for inflammatory diseases
MDPI ResearchShowed versatility in organic synthesis through various reactionsSynthesis of new drug candidates

Mechanism of Action

The mechanism of action of Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl group and the quinoline ring are likely involved in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline/Quinoxaline Cores

Ethyl (3-Phenylquinoxalin-2-ylsulfanyl)acetate
  • Structure: Quinoxaline core with a phenyl group at the 3-position and a sulfanylacetate ester.
  • Key Differences: Replaces quinoline with quinoxaline (two nitrogen atoms vs. one in quinoline) and lacks the formyl group.
  • Synthetic Utility: Serves as a precursor for hydrazides (82% yield) via hydrazine hydrate reflux, enabling amino acid or alkylamine residue incorporation .
  • Physical Data: Not explicitly reported, but analogous esters (e.g., methyl 2-(2-quinoxalinylsulfanyl)acetate) are commercially available .
Methyl 2-(2-Quinoxalinylsulfanyl)acetate
  • Structure: Quinoxaline core with a sulfanylacetate ester.
  • Key Differences : Lacks the 3-formyl group and phenyl substitution.
  • Commercial Relevance : Listed with multiple suppliers (e.g., ZINC00168219, CID2763606), indicating industrial applicability .

Heterocyclic Variants with Sulfanylacetate Moieties

Methyl 2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
  • Structure : Pyridine core with a trifluoromethyl group and sulfanylacetate ester.
  • Key Differences: Pyridine replaces quinoline; trifluoromethyl (electron-withdrawing) vs. formyl (electrophilic).
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran core with fluorine and methylsulfanyl groups.
  • Key Differences: Benzofuran instead of quinoline; carboxylic acid vs. ester functional group.
  • Crystallography : Exhibits intermolecular O–H⋯O hydrogen bonding, influencing solubility and stability .

Functional Group Variations

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure: Furoquinoline core with a methoxyphenyl group and carboxylic acid.
  • Key Differences : Fused furan ring replaces the sulfanylacetate chain; carboxylic acid enhances polarity.
  • Synthesis: Multicomponent reaction (68% yield) using 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid .
  • Physical Data : Melting point 271–272°C; characterized by $ ^1H $-NMR (δ 12.72 for COOH) and IR (1715 cm$ ^{-1} $ for C=O) .
Ethyl 2-[({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate
  • Structure : Pyridine core with carbamoyl and sulfanylacetate groups.
  • Key Differences: Carbamoyl substitution introduces hydrogen-bonding capacity; cyano and amino groups enhance reactivity.
  • Crystallography : "Folded" conformation stabilized by intramolecular C–H⋯O bonds and lattice water interactions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Group Melting Point (°C) Yield (%) Key Applications/Properties
Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate Quinoline 3-Formyl, sulfanylacetate Ester Not reported Not reported Derivatization precursor
Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate Quinoxaline Phenyl, sulfanylacetate Ester Not reported 82 Hydrazide synthesis
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran Fluoro, methylsulfanyl Carboxylic acid Not reported Not reported Hydrogen-bonded crystal packing
Methyl 2-(2-quinoxalinylsulfanyl)acetate Quinoxaline None Ester Not reported Not reported Commercial availability
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinoline 4-Methoxyphenyl Carboxylic acid 271–272 68 Multicomponent synthesis

Key Findings and Implications

Structural Influence on Reactivity: The 3-formyl group in the target compound enhances electrophilicity, enabling Schiff base formation or nucleophilic additions, whereas quinoxaline derivatives (e.g., ) favor hydrazide formation . Esters (e.g., ) exhibit lower melting points compared to carboxylic acids (), reflecting differences in intermolecular forces.

Synthetic Accessibility :

  • Multicomponent reactions () and alkylation methods () are prevalent for sulfanylacetate derivatives. The target compound’s synthesis likely parallels these routes but requires formyl group introduction .

Biological and Industrial Relevance: Quinoline/quinoxaline derivatives are prioritized for drug discovery due to their heteroaromatic stability. The commercial availability of analogues () underscores their utility in high-throughput screening .

Crystallographic Behavior :

  • Carboxylic acid derivatives () form robust hydrogen-bonded networks, impacting solubility and formulation strategies, whereas esters (e.g., ) may offer better membrane permeability .

Biological Activity

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoline moiety and a sulfanyl group, which are known for their biological activities. The synthesis of this compound typically involves the reaction of 3-formyl-2-mercaptoquinoline with methyl acetate under basic conditions. This method has been optimized for efficiency and yield, allowing for large-scale production .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HCT-1161.9 - 7.52
MCF-72.3 - 6.62

These values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin, which has an IC50 of approximately 3.23 µg/mL . The mechanism of action appears to involve interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus44
Escherichia coli22
Pseudomonas aeruginosa18

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the quinoline structure can significantly influence biological activity. For instance, the introduction of various substituents on the quinoline ring or altering the sulfanyl group can enhance potency or selectivity toward specific biological targets. Molecular docking studies have provided insights into binding affinities at target sites such as human thymidylate synthase, suggesting that structural modifications can optimize therapeutic efficacy .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of HCT-116 cells with this compound showed a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase activation. Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment .
  • Bacterial Resistance : In a comparative study assessing various quinoline derivatives against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in overcoming antibiotic resistance .

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